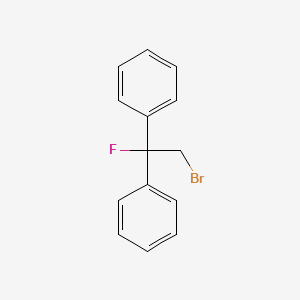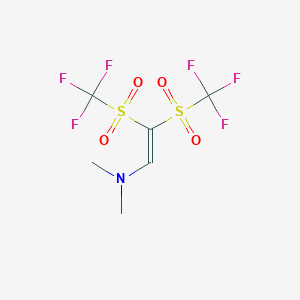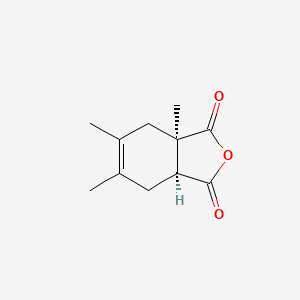phosphanium chloride CAS No. 60896-14-2](/img/structure/B14600077.png)
[(Naphthalen-1-yl)ethynyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalen-1-yl)ethynylphosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their applications in various fields of chemistry, including catalysis and organic synthesis. The structure of (Naphthalen-1-yl)ethynylphosphanium chloride consists of a naphthalene ring attached to an ethynyl group, which is further connected to a triphenylphosphonium moiety, with a chloride ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)ethynylphosphanium chloride typically involves the reaction of triphenylphosphine with a naphthyl-substituted acetylene derivative. One common method includes the use of a rhodium(I)-catalyzed C-8 arylation of readily available (naphthalen-1-yl)phosphines . The reaction conditions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds to facilitate the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production of (Naphthalen-1-yl)ethynylphosphanium chloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)ethynylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonium derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Naphthalen-1-yl)ethynylphosphanium chloride has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)ethynylphosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with transition metals, facilitating various catalytic processes. The molecular pathways involved often include the formation of intermediate complexes that undergo further transformations to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
(Naphthalen-1-ylmethyl)triphenylphosphonium chloride: Similar structure but with a methyl group instead of an ethynyl group.
Triphenylphosphine: Lacks the naphthalene and ethynyl groups, but shares the triphenylphosphonium core.
(Naphthalen-1-yl)phosphines: Similar naphthalene substitution but without the ethynyl and triphenylphosphonium components.
Uniqueness
(Naphthalen-1-yl)ethynylphosphanium chloride is unique due to its combination of a naphthalene ring, ethynyl group, and triphenylphosphonium moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in catalysis and material science .
Properties
CAS No. |
60896-14-2 |
|---|---|
Molecular Formula |
C30H22ClP |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-naphthalen-1-ylethynyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C30H22P.ClH/c1-4-16-27(17-5-1)31(28-18-6-2-7-19-28,29-20-8-3-9-21-29)24-23-26-15-12-14-25-13-10-11-22-30(25)26;/h1-22H;1H/q+1;/p-1 |
InChI Key |
LROWYUHBNJEAKC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C#CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)










